

Application Notes: In Vivo Imaging of GRPR Expression with Radiolabeled Bombesin

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Compound of Interest

Compound Name: DOTA-bombesin (1-14)

Cat. No.: B15604550

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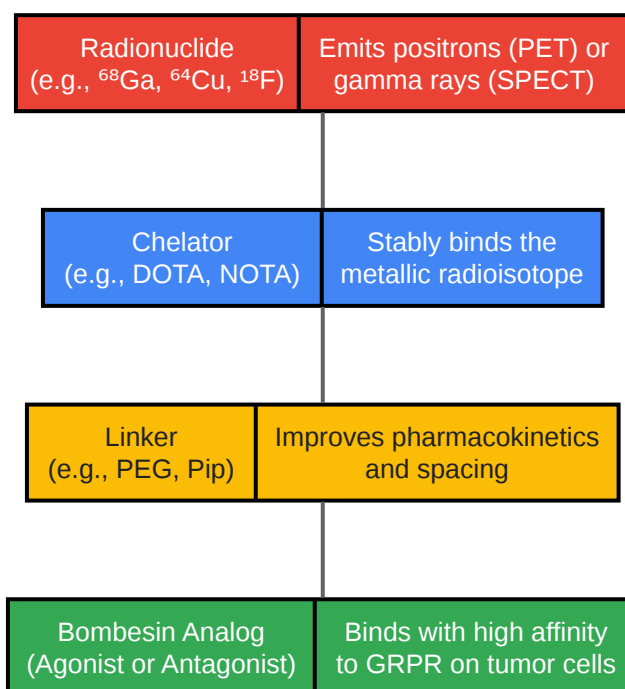
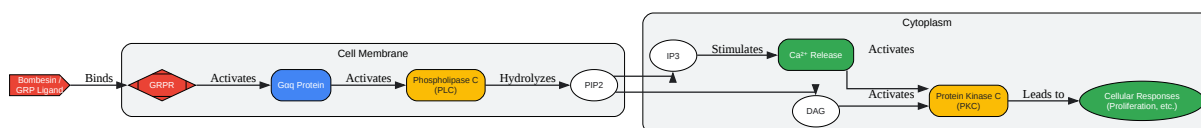
Introduction

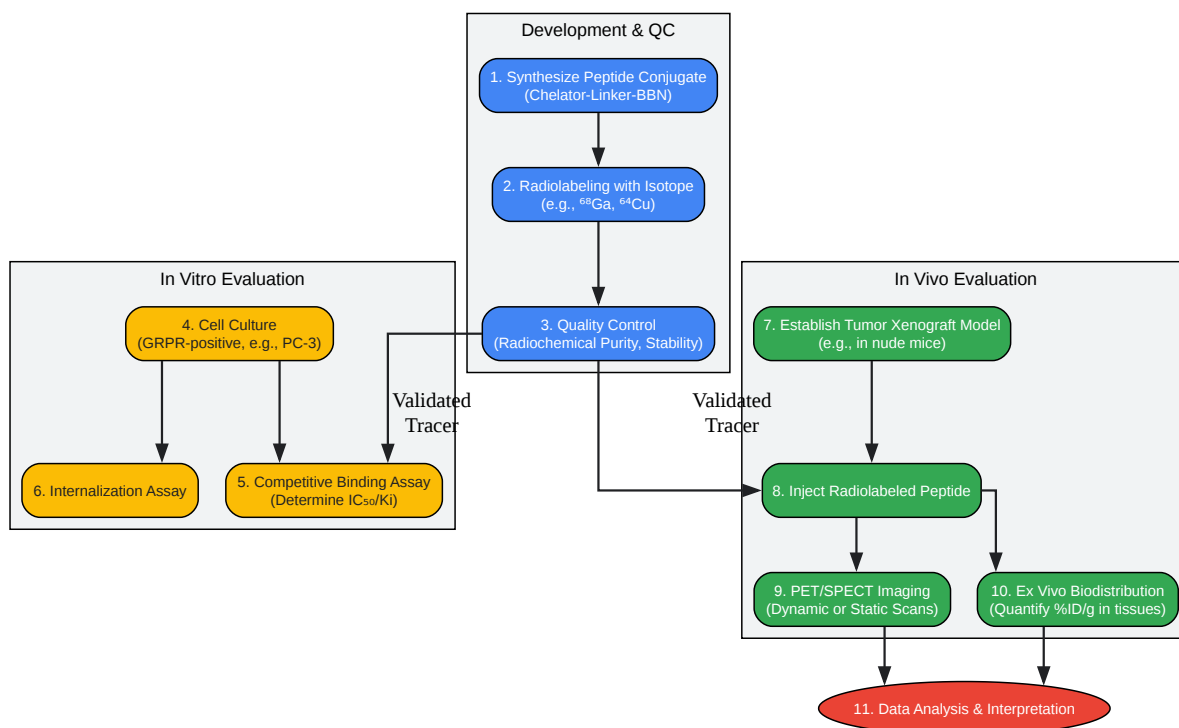
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that is overexpressed in a wide range of human cancers, including prostate, breast, lung, and pancreatic cancers, while showing limited expression in most healthy adult tissues.[1][2][3][4] This differential expression makes GRPR an exceptional target for molecular imaging and targeted radionuclide therapy. Bombesin (BBN), a 14-amino acid peptide originally isolated from frog skin, and its mammalian homolog, gastrin-releasing peptide (GRP), bind to GRPR with high affinity.[5][6]

By chemically modifying bombesin analogs and conjugating them with chelators that can bind to radioactive isotopes, highly specific radiopharmaceuticals can be developed.[2] These radiolabeled bombesin analogs serve as probes for the non-invasive, in vivo visualization and quantification of GRPR expression using nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][6] This approach allows for early tumor detection, patient stratification for GRPR-targeted therapies, and monitoring treatment response in a personalized medicine framework.[2][7] Both agonist and antagonist analogs of bombesin have been developed, with antagonists often showing more favorable in vivo properties, such as reduced side effects and better tumor-to-background ratios.[3][8]

GRPR Signaling Pathway

GRPR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[9][10] Upon binding of a ligand like GRP or a bombesin analog, the receptor undergoes a conformational change, activating the Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The increase in intracellular calcium and the presence of DAG collectively activate Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including cell proliferation, hormone secretion, and smooth muscle contraction.[9]





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